BAY1125976: A Technical Guide to its Allosteric Inhibition of AKT1/2
BAY1125976: A Technical Guide to its Allosteric Inhibition of AKT1/2
Introduction
BAY1125976 is a potent and selective, orally bioavailable small molecule inhibitor that has been investigated for its potential in cancer therapy.[1][2][3] Extensive preclinical and clinical research has characterized BAY1125976 as a highly specific allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[2][3][4] This technical guide provides an in-depth overview of the mechanism of allosteric inhibition of BAY1125976, focusing on its interaction with the AKT signaling pathway. While the initial query referenced P-TEFb, the available scientific literature consistently identifies AKT1/2 as the direct target of BAY1125976. This document will therefore focus on the well-established mechanism of action related to AKT inhibition.
Core Mechanism of Allosteric Inhibition
BAY1125976 functions as a non-ATP competitive inhibitor, binding to a distinct allosteric pocket on the AKT1 and AKT2 enzymes.[1][3] This binding site is formed by the interface of the kinase and the pleckstrin homology (PH) domains of the full-length AKT protein.[3] By binding to this allosteric site, BAY1125976 locks the AKT enzyme in an inactive conformation.[3] This mode of inhibition has two key consequences:
-
Inhibition of PDK1-mediated Phosphorylation: BAY1125976 binding to inactive AKT1 prevents its phosphorylation at threonine 308 (T308) by the upstream kinase PDK1.[3] This phosphorylation event is a critical step in the activation of AKT.
-
No Effect on Truncated AKT: The inhibitor's reliance on the PH domain for its binding pocket means that it does not inhibit the activity of truncated AKT proteins that lack this domain.[3]
This allosteric mechanism contributes to the high selectivity of BAY1125976 for AKT1/2 over other kinases, including the closely related AKT3 isoform and a broad panel of other kinases.[4][5][6][7]
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell proliferation, survival, and migration.[1][2] This pathway is frequently hyperactivated in various cancers due to genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][5] By inhibiting AKT1/2, BAY1125976 effectively blocks the downstream signaling of this pathway. This leads to a reduction in the phosphorylation of key downstream targets of AKT, including PRAS40, S6 ribosomal protein (S6RP), and 70S6K.[2] The ultimate outcome of this inhibition is a decrease in tumor cell proliferation and the induction of apoptosis in cancer cells that are dependent on the PI3K/AKT/mTOR pathway for their growth and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY1125976 from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of BAY1125976
| Target | IC50 (10 µM ATP) | IC50 (2 mM ATP) |
| AKT1 | 5.2 nM[4][7] | 44 nM[4][7] |
| AKT2 | 18 nM[4][7] | 36 nM[4][7] |
| AKT3 | 427 nM[4] | - |
Table 2: Cellular Activity of BAY1125976
| Cell Line | Assay | IC50 |
| KU-19-19 (Bladder Cancer) | p-AKT1 (S473) Inhibition | 35 nM[4] |
| KU-19-19 (Bladder Cancer) | p-4EBP1 (T70) Inhibition | 100 nM[4] |
| LAPC-4 (Prostate Cancer) | p-AKT1 (S473) Inhibition | 0.8 nM[4] |
| LAPC-4 (Prostate Cancer) | p-AKT1 (T308) Inhibition | 5.6 nM[4] |
| LAPC-4 (Prostate Cancer) | p-4EBP1 (T70) Inhibition | 35 nM[4] |
| LAPC-4 (Prostate Cancer) | p-PRAS40 (T246) Inhibition | ~141 nM[4] |
| KPL-4 (Breast Cancer) | p-AKT (T308) Inhibition | 0.9 nM[6] |
| Multiple Breast & Prostate Cancer Cell Lines | Cell Proliferation | Submicromolar[4] |
Table 3: In Vivo Antitumor Efficacy of BAY1125976
| Xenograft Model | Dosing | T/Cvolume Ratio |
| KPL-4 (Breast Cancer) | 25 mg/kg, po, QD | 0.14[4] |
| KPL-4 (Breast Cancer) | 50 mg/kg, po, QD | 0.08[4] |
| MCF7 (Breast Cancer) | 25 mg/kg, po, QD | 0.25[4] |
| MCF7 (Breast Cancer) | 50 mg/kg, po, QD | 0.25[4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Activity Assay (TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of BAY1125976 against AKT isoforms.
-
Reagents: Full-length active AKT1, AKT2, and AKT3 enzymes, biotinylated peptide substrate, ATP, and TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).
-
Procedure: a. The AKT enzyme is incubated with varying concentrations of BAY1125976 in an assay buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at room temperature. d. The reaction is stopped, and the TR-FRET detection reagents are added. e. After incubation, the time-resolved fluorescence resonance energy transfer signal is measured using a suitable plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (Western Blot or ELISA)
This assay measures the inhibition of AKT phosphorylation and its downstream targets in cellular contexts.
-
Cell Culture: Cancer cell lines of interest (e.g., KU-19-19, LAPC-4) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of BAY1125976 for a specified duration.
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of AKT, PRAS40, 4E-BP1, etc. c. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP). d. The signal is detected using a chemiluminescent substrate and imaged.
-
ELISA: Alternatively, a sandwich ELISA can be used with capture and detection antibodies specific for the phosphorylated target protein.
-
Data Analysis: The band intensities (for Western blot) or absorbance values (for ELISA) are quantified, and the IC50 for the inhibition of phosphorylation is calculated.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of BAY1125976 in animal models.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., KPL-4, MCF7) are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. BAY1125976 is administered orally at different doses, typically once daily (QD).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The T/C (treatment/control) ratio for tumor volume or weight is calculated.
Conclusion
BAY1125976 is a highly selective and potent allosteric inhibitor of AKT1 and AKT2. Its unique mechanism of action, which involves binding to an allosteric site and preventing the activation of AKT, provides a high degree of selectivity and avoids the off-target effects associated with ATP-competitive inhibitors. Preclinical studies have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and tumor growth in various cancer models. While a Phase 1 clinical trial showed that BAY1125976 was well-tolerated and effectively inhibited AKT signaling, it did not translate into significant radiological or clinical tumor responses as a monotherapy.[2][8][9] This highlights the need for the identification of predictive biomarkers to better select patient populations that may benefit from AKT inhibition.[2][10] Further research may explore the potential of BAY1125976 in combination with other anticancer agents to enhance its therapeutic efficacy.[5]
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. forschung.kssg.ch [forschung.kssg.ch]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association … [ouci.dntb.gov.ua]
